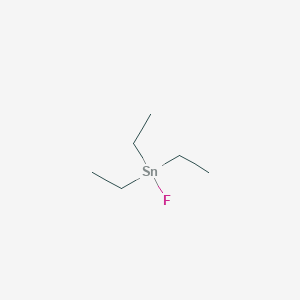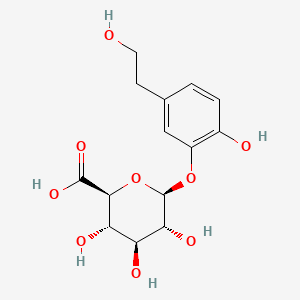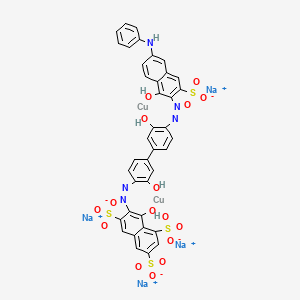
Metolachlor-2-ethoxy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metolachlor-2-ethoxy is an organic compound belonging to the chloroacetanilide family of herbicides. It is widely used in agriculture to control broadleaf weeds and grasses. This compound is a derivative of aniline and is known for its effectiveness in pre-emergence weed control in crops such as corn, soybeans, and cotton .
準備方法
Synthetic Routes and Reaction Conditions
Metolachlor-2-ethoxy is synthesized from 2-ethyl-6-methylaniline (MEA) through a series of chemical reactions. The process begins with the condensation of MEA with methoxyacetone to form an imine. This imine is then hydrogenated to produce the S-stereoisomeric amine. The secondary amine is subsequently acetylated with chloroacetylchloride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically includes steps such as distillation and crystallization to purify the final product .
化学反応の分析
Types of Reactions
Metolachlor-2-ethoxy undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
Metolachlor-2-ethoxy has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of herbicide chemistry and environmental fate.
Biology: Research on its effects on plant physiology and its role in weed control.
Medicine: Investigations into its potential effects on human health and its metabolism in the body.
Industry: Its use in the formulation of herbicidal products and its impact on agricultural productivity.
作用機序
Metolachlor-2-ethoxy exerts its herbicidal effects by inhibiting the formation of very long chain fatty acids in plants. This inhibition disrupts cell membrane formation and function, leading to the death of the targeted weeds. The molecular targets involved in this process include elongases and geranylgeranyl pyrophosphate cyclases, which are part of the gibberellin pathway .
類似化合物との比較
Similar Compounds
Metolachlor: A closely related compound with similar herbicidal properties.
S-Metolachlor: An isomer of Metolachlor with higher biological activity.
Acetochlor: Another chloroacetanilide herbicide with a similar mode of action.
Uniqueness
Metolachlor-2-ethoxy is unique due to its specific chemical structure, which provides it with distinct physical and chemical properties. Its effectiveness in controlling a wide range of weeds and its relatively low toxicity to non-target organisms make it a valuable tool in modern agriculture .
特性
分子式 |
C17H27NO3 |
|---|---|
分子量 |
293.4 g/mol |
IUPAC名 |
2-ethoxy-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C17H27NO3/c1-6-15-10-8-9-13(3)17(15)18(14(4)11-20-5)16(19)12-21-7-2/h8-10,14H,6-7,11-12H2,1-5H3 |
InChIキー |
OIVFMFRNCWZHCK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)COCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13416231.png)












